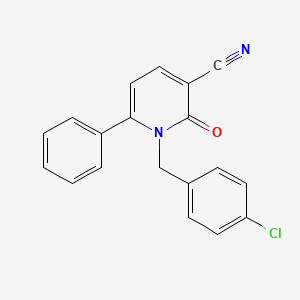

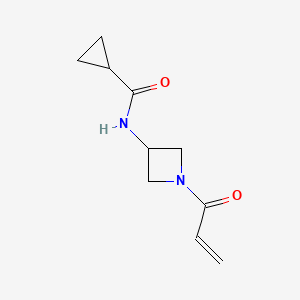

![molecular formula C19H18ClN3O2S B2559089 ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate CAS No. 686736-65-2](/img/structure/B2559089.png)

ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the search results. It is known that it has a molecular weight of 387.88.Scientific Research Applications

Synthesis and Transformations

Researchers have been actively exploring the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates. For instance, a study detailed the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process led to the formation of debenzoylated hydrazide and, upon hydrolysis, yielded 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylic acid, which underwent decarboxylation to produce N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).

Chemical Functionalities Optimization

Another study focused on optimizing chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). The research identified key structural requirements for allosteric modulation, including critical chain length at the C3-position and an electron-withdrawing group at the C5-position. This optimization led to the identification of potent CB1 allosteric modulators, highlighting the importance of specific structural modifications for biological activity (Khurana et al., 2014).

Antitumor Activities

The synthesis and structural characterization of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate were also reported, with preliminary biological tests showing good antitumor activity against Hela in vitro. This compound's crystal structure was determined, providing insights into its potential mechanism of action and interaction with biological targets (Hu et al., 2018).

Future Directions

Properties

IUPAC Name |

ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-3-25-18(24)17-16(12-7-4-5-9-15(12)21-17)23-19(26)22-14-10-6-8-13(20)11(14)2/h4-10,21H,3H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLGQQUVYIMRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

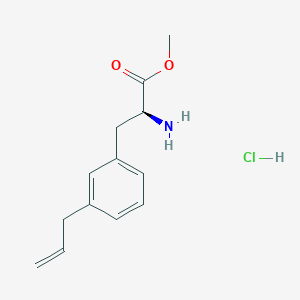

![(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2559007.png)

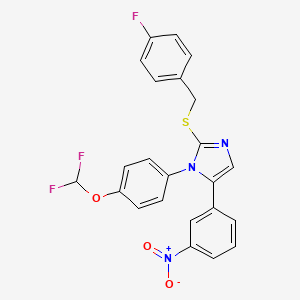

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)

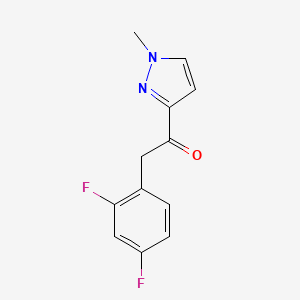

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2559014.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)

![4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2559020.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

![Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate](/img/structure/B2559025.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)